Piperazine, 1-[2-(1-naphthalenyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Naphthalen-1-ylethyl)piperazine is an organic compound that features a piperazine ring substituted with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Naphthalen-1-ylethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 2-naphthalen-1-ylethylamine with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently .
Industrial Production Methods: Industrial production of 1-(2-naphthalen-1-ylethyl)piperazine often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Naphthalen-1-ylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Naphthalene derivatives with oxidized functional groups.
Reduction: Reduced forms of the original compound with hydrogenated sites.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Naphthalen-1-ylethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperazine derivatives.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(2-naphthalen-1-ylethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and target. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
- 1-(2-Naphthalen-1-ylmethyl)piperazine
- 1-(2-Naphthalen-1-ylpropyl)piperazine
- 1-(2-Naphthalen-1-ylbutyl)piperazine
Comparison: 1-(2-Naphthalen-1-ylethyl)piperazine is unique due to its specific ethyl linkage between the naphthalene and piperazine rings. This structural feature can influence its reactivity and interaction with biological targets compared to its analogs with different alkyl linkages .
Properties
CAS No. |
59698-44-1 |
---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1-(2-naphthalen-1-ylethyl)piperazine |
InChI |
InChI=1S/C16H20N2/c1-2-7-16-14(4-1)5-3-6-15(16)8-11-18-12-9-17-10-13-18/h1-7,17H,8-13H2 |
InChI Key |
CFUGQTBWJIZKLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.